molecular formula C9H9FO2 B12713544 3-(4-Fluorophenoxy)propionaldehyde CAS No. 84946-15-6

3-(4-Fluorophenoxy)propionaldehyde

Cat. No.: B12713544
CAS No.: 84946-15-6
M. Wt: 168.16 g/mol
InChI Key: JUKZPSFOMPCDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenoxy)propionaldehyde is an organic compound with the molecular formula C9H9FO2 It is characterized by the presence of a fluorophenoxy group attached to a propionaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenoxy)propionaldehyde typically involves the reaction of 4-fluorophenol with 3-chloropropionaldehyde under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-fluorophenol attacks the carbon atom of the chloropropionaldehyde, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenoxy)propionaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products Formed

    Oxidation: 3-(4-Fluorophenoxy)propionic acid.

    Reduction: 3-(4-Fluorophenoxy)propanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Fluorophenoxy)propionaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)propionaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The fluorophenoxy group can influence the compound’s reactivity and binding affinity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenoxy)propionaldehyde
  • 3-(4-Bromophenoxy)propionaldehyde
  • 3-(4-Methylphenoxy)propionaldehyde

Uniqueness

3-(4-Fluorophenoxy)propionaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its analogs. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Properties

CAS No.

84946-15-6

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

3-(4-fluorophenoxy)propanal

InChI

InChI=1S/C9H9FO2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-6H,1,7H2

InChI Key

JUKZPSFOMPCDJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCC=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.